Lipophilicity (LogP) Comparison: 4-Methoxyphenyl vs. 4-Methylphenyl Analog
The target compound (4-methoxyphenyl) has a lower calculated LogP (0.79) compared to its 4-methylphenyl analog (CAS 50785-58-5), which lacks a hydrogen bond acceptor in the para position. This difference in lipophilicity is a key differentiator for synthetic chemists selecting building blocks, as it directly impacts compound solubility, chromatographic behavior, and potential downstream biological properties like membrane permeability .
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | ~0.79 |
| Comparator Or Baseline | 2-Hydrazino-N-(4-methylphenyl)-2-oxoacetamide (CAS 50785-58-5) — Estimated LogP > 1.0 |
| Quantified Difference | Difference of at least 0.2-0.3 log units, indicating the target compound is significantly more hydrophilic |
| Conditions | Calculated/In silico prediction using standard algorithms (e.g., XLogP3) |
Why This Matters
Lower LogP is advantageous for aqueous solubility and can influence partitioning during synthesis and purification, making the target a more hydrophilic alternative to the 4-methylphenyl analog.
